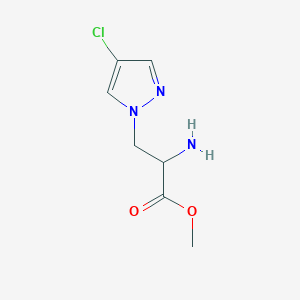

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C7H10ClN3O2 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-chloropyrazol-1-yl)propanoate |

InChI |

InChI=1S/C7H10ClN3O2/c1-13-7(12)6(9)4-11-3-5(8)2-10-11/h2-3,6H,4,9H2,1H3 |

InChI Key |

FARZUHFTCDEAOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN1C=C(C=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate

General Synthetic Strategy

The synthesis primarily involves coupling a 4-chloro-1H-pyrazole moiety with an amino acid derivative, typically a methyl 2-amino-propanoate (methyl alaninate) or related ester, under controlled reaction conditions to form the desired substituted amino acid ester.

Key Synthetic Routes

Nucleophilic Substitution Reaction

- Starting Materials: 4-chloro-1H-pyrazole and methyl 2-amino-propanoate derivatives

- Reaction Conditions: The pyrazole nitrogen acts as a nucleophile, reacting with an activated intermediate of the amino acid ester or its derivative under mild heating and solvent conditions such as tetrahydrofuran or ethanol.

- Catalysts and Reagents: Triphenylphosphine and diisopropyl azodicarboxylate (Mitsunobu reagents) have been employed to facilitate the coupling reaction, especially when starting from hydroxypropanoate derivatives.

- Purification: The crude product is typically purified by recrystallization or chromatographic techniques such as silica gel column chromatography using mixtures of ethyl acetate and methanol.

Mitsunobu Reaction Variant

- This method involves the reaction of methyl (R)-2-hydroxypropanoate with 4-chloro-1H-pyrazole in the presence of triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran at low temperature (0°C) followed by stirring at ambient temperature overnight. The reaction yields methyl (S)-2-(4-chloro-1H-pyrazol-1-yl)propanoate with moderate yield after workup and purification.

- This approach allows for stereoselective synthesis, preserving or inverting chirality depending on conditions.

Azide Coupling and Subsequent Functionalization

- In related amino acid derivatives, azide intermediates are prepared and coupled with amino acid ester hydrochlorides in ethyl acetate under cold conditions, followed by gradual warming. This method, while more common for other pyrazole derivatives, may be adapted for the chlorinated pyrazole analogues.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran, Ethanol, Ethyl acetate | Choice depends on solubility and reaction type |

| Temperature | 0°C to ambient temperature | Lower temperatures favor stereoselectivity |

| Reaction Time | Overnight (12-18 hours) | Extended time ensures complete conversion |

| Catalysts/Reagents | Triphenylphosphine, Diisopropyl azodicarboxylate | Mitsunobu reaction reagents |

| Purification Techniques | Recrystallization, Silica gel chromatography | Use of 5% methanol in ethyl acetate common |

Research Outcomes and Yields

- The Mitsunobu reaction-based synthesis of methyl (S)-2-(4-chloro-1H-pyrazol-1-yl)propanoate typically yields around 25% over two steps, reflecting moderate efficiency but high stereochemical control.

- Purity levels of >95% are achievable with appropriate chromatographic purification.

- The crystalline form of the product can be characterized by NMR spectroscopy, confirming the substitution pattern and stereochemistry.

- The compound exhibits stability suitable for further synthetic transformations and biological testing.

Analytical Data Supporting Synthesis

| Analytical Technique | Observations/Results | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Signals consistent with pyrazole and amino acid protons; characteristic chemical shifts confirm substitution | Structural confirmation |

| Mass Spectrometry | Molecular ion peak at m/z ~240 | Molecular weight verification |

| X-Ray Powder Diffraction (XRPD) | Distinctive peaks confirm crystalline form | Solid-state characterization |

| Differential Scanning Calorimetry (DSC) | Melting point around 104°C (for related compounds) | Purity and polymorph identification |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mitsunobu Reaction | Methyl (R)-2-hydroxypropanoate, 4-chloro-1H-pyrazole | Triphenylphosphine, Diisopropyl azodicarboxylate | 0°C to RT, THF, overnight | ~25% | Stereoselective, moderate yield |

| Direct Nucleophilic Substitution | 4-chloro-1H-pyrazole, amino acid ester derivative | Base or activating agent | Mild heating, ethanol or THF | Variable | Requires purification |

| Azide Coupling (Adapted) | Azide intermediate, amino acid ester hydrochloride | Triethylamine | Cold to RT, ethyl acetate | Not reported | Used in related pyrazole syntheses |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1), focusing on substituents, stability, and synthesis:

Table 1: Key Properties of Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate and Analogs

Key Observations:

This may reduce hydrolysis susceptibility but could lower solubility. The nitrophenyl analog lacks a pyrazole ring, highlighting the pyrazole’s role in conferring rigidity and hydrogen-bonding capacity.

Stability :

- The ethyl analog exhibits exceptional stability (<0.5% degradation under accelerated conditions), attributed to its trifluoroethoxy and methylpyrazole groups. The target compound’s stability is unreported but likely inferior due to simpler substituents.

Synthesis Complexity :

Physicochemical and Pharmacological Implications

- Solubility : Chloro-substituted pyrazoles (target compound) may have lower aqueous solubility than methyl analogs , impacting bioavailability.

- Bioactivity : Pyrazole rings are critical for binding to enzymatic targets (e.g., kinases). The chloro group’s electronegativity could enhance target affinity compared to methyl .

- Degradation Pathways : The ethyl analog resists hydrolysis due to steric hindrance from trifluoroethoxy groups, whereas the target compound’s ester group may be more prone to hydrolysis.

Biological Activity

Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C7H10ClN3O2

- Molecular Weight : 189.63 g/mol

- CAS Number : [insert CAS number here if available]

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Key findings include:

- Inhibition of Meprin Enzymes : Recent studies have highlighted the role of pyrazole derivatives, including this compound, as potent inhibitors of meprin α and β metalloproteinases. These enzymes are implicated in several pathological conditions, including cancer and vascular diseases .

- Selectivity and Potency : The compound has demonstrated high selectivity for meprin α over meprin β, making it a valuable tool for studying the role of these enzymes in disease processes. The introduction of various functional groups at specific positions on the pyrazole ring has been shown to modulate inhibitory activity effectively .

Therapeutic Applications

The therapeutic implications of this compound are broad, particularly in areas such as:

- Cancer Treatment : Due to its ability to inhibit meprin α, which has been linked to cancer cell migration and invasion, this compound may serve as a lead for developing new anticancer therapies .

- Pain Management : There is emerging evidence that pyrazole derivatives can act as analgesics by modulating pain pathways through their interactions with specific receptors and enzymes involved in pain signaling .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Case Studies

Several studies have documented the efficacy of pyrazole-based compounds, including this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits meprin α with an IC50 value significantly lower than that of previously known inhibitors, showcasing its potential as a therapeutic agent .

- In Vivo Models : Animal models have illustrated the compound's ability to reduce tumor growth in xenograft models, supporting its application in cancer therapy .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate, and how can regioselectivity be controlled during its preparation?

The compound is typically synthesized via a regioselective condensation/aza-Michael reaction (e.g., using methyl 2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate as a precursor, followed by deprotection and salt formation). Regioselectivity is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups like nitro or chloro substituents on the pyrazole ring to guide nucleophilic attack . Purification often involves recrystallization from methanol or aqueous/organic solvent systems .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm the presence of the methyl ester (δ ~3.7 ppm), amino group (δ ~1.5–2.5 ppm), and pyrazole ring protons (δ ~6.5–8.0 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated m/z for : 188.61) .

- HPLC : Reverse-phase chromatography to assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points, solubility) for this compound?

Discrepancies may arise from polymorphic forms or impurities. Cross-validate data using differential scanning calorimetry (DSC) for melting points and solubility tests in standardized solvents (e.g., DMSO, methanol). For example, conflicting solubility reports (organic vs. aqueous solvents) can be resolved by testing under controlled pH and temperature conditions .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound and its derivatives?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify reactive sites. For example:

- The pyrazole ring’s chloro substituent directs electrophilic substitution to the 3-position.

- The ester group’s electron-withdrawing nature enhances the amino group’s nucleophilicity in coupling reactions .

Q. What strategies mitigate challenges in synthesizing analogs with enhanced bioactivity (e.g., antibacterial or enzyme inhibitory effects)?

- Scaffold modification : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to modulate lipophilicity and membrane permeability.

- Bioisosteric replacement : Substitute the 4-chloro-pyrazole with trifluoromethyl or nitro groups to enhance target binding.

- Structure-activity relationship (SAR) studies : Test analogs against bacterial efflux pumps or kinase targets, correlating activity with substituent electronic profiles .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

Stability studies under varying conditions (e.g., -20°C in amber vials vs. room temperature) reveal:

- Degradation pathways : Hydrolysis of the ester group in aqueous media (t½ ~14 days at pH 7.4).

- Optimal storage : Lyophilized form under argon at -20°C minimizes decomposition (<5% over 1 year) .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., molecular weight discrepancies in commercial samples ), use orthogonal methods like elemental analysis or -NMR integration for validation.

- Advanced Characterization : Pair experimental data with computational tools (e.g., Gaussian for vibrational spectra) to resolve ambiguities in functional group assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.